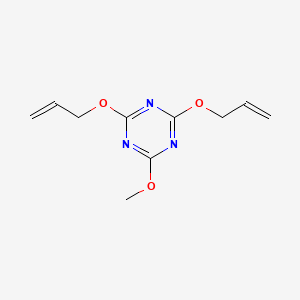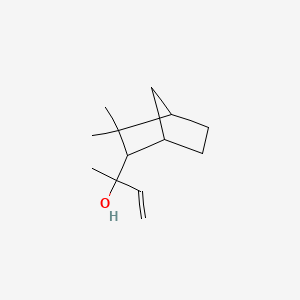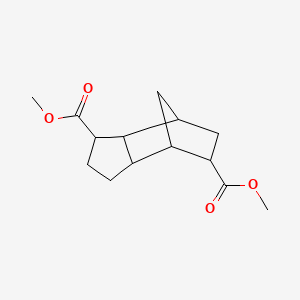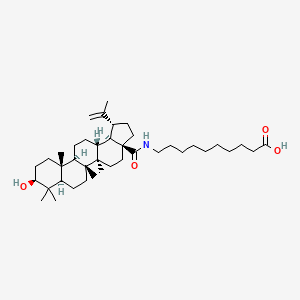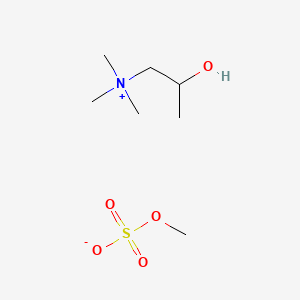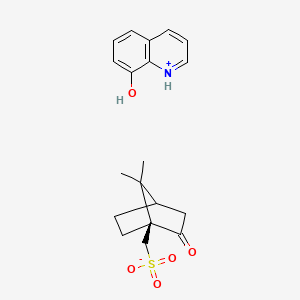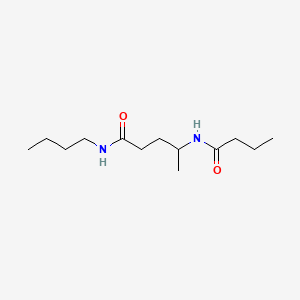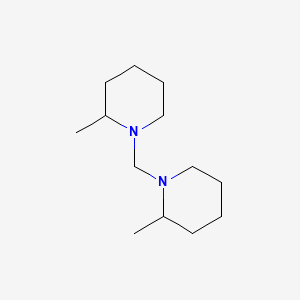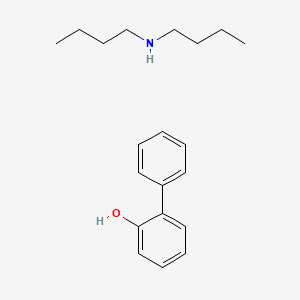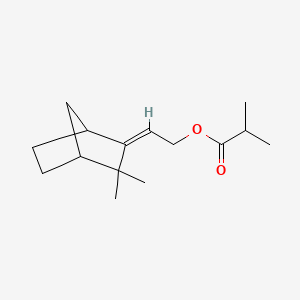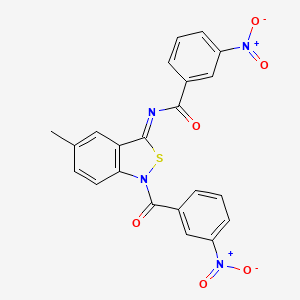
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by its unique structure, which includes a benzisothiazole ring fused with a nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide typically involves the following steps:
Formation of the Benzisothiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzisothiazole ring. This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Nitrobenzoyl Group: The benzisothiazole intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the nitrobenzoyl group.
Final Coupling: The final step involves the coupling of the intermediate with 3-nitrobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzisothiazole ring or nitrobenzoyl group are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can introduce carboxyl or hydroxyl groups.
Scientific Research Applications
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents, making it valuable in biological research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups and benzisothiazole ring play a crucial role in its biological activity. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: These compounds share a similar nitrobenzoyl group and have shown a wide range of biological activities.
Ethyl 5-Methyl-1-(3-Nitrobenzoyl)Pyrrolo(1,2-A)Quinoline-3-Carboxylate: This compound also contains a nitrobenzoyl group and is used in various chemical and biological studies.
Uniqueness
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide is unique due to its benzisothiazole ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
99523-84-9 |
|---|---|
Molecular Formula |
C22H14N4O6S |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
N-[5-methyl-1-(3-nitrobenzoyl)-2,1-benzothiazol-3-ylidene]-3-nitrobenzamide |
InChI |
InChI=1S/C22H14N4O6S/c1-13-8-9-19-18(10-13)21(23-20(27)14-4-2-6-16(11-14)25(29)30)33-24(19)22(28)15-5-3-7-17(12-15)26(31)32/h2-12H,1H3 |
InChI Key |
FRILJNBVZBSAPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(SC2=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


